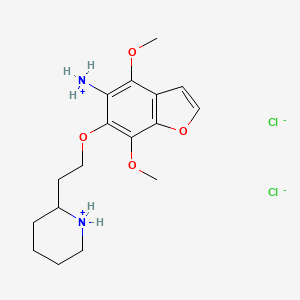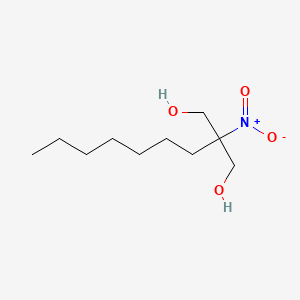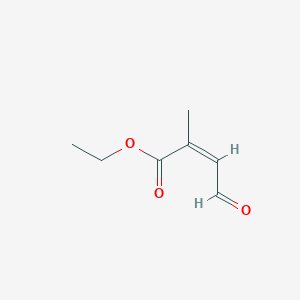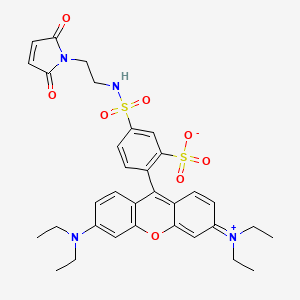
Lissamine rhodamine B C2 maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lissamine rhodamine B C2 maleimide is a red-fluorescent thiol-reactive dye. It is known for its fluorescence emission spectrum, which lies between those of tetramethylrhodamines and X-rhodamines. This compound can be excited by the 568 nm line of the Ar-Kr mixed gas laser, commonly used in confocal laser-scanning microscopes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The process typically involves the reaction of rhodamine B with maleic anhydride under controlled conditions to form the maleimide derivative .
Industrial Production Methods
Industrial production of Lissamine rhodamine B C2 maleimide involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
Lissamine rhodamine B C2 maleimide primarily undergoes thiol-reactive addition reactions. It reacts with thiol groups (-SH) to form stable thioether bonds. This reaction is highly selective and occurs rapidly under mild conditions .
Common Reagents and Conditions
The common reagents used in these reactions include thiol-containing compounds such as cysteine residues in proteins. The reactions are typically carried out in neutral or slightly acidic buffers to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and retain the fluorescent properties of the original dye .
Wissenschaftliche Forschungsanwendungen
Lissamine rhodamine B C2 maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying thiol-containing compounds and reactions.
Biology: Employed in labeling proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Utilized in the development of diagnostic assays and imaging techniques.
Industry: Applied in the production of fluorescent markers and dyes for various applications
Wirkmechanismus
The mechanism of action of Lissamine rhodamine B C2 maleimide involves its reaction with thiol groups to form stable thioether bonds. This reaction is facilitated by the maleimide group, which selectively reacts with thiols under mild conditions. The resulting conjugates retain the fluorescent properties of the dye, allowing for their use in various imaging and labeling applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodamine Red C2 maleimide: Similar in structure and fluorescence properties but may differ in specific applications and reactivity.
Tetramethylrhodamine maleimide: Another thiol-reactive dye with similar spectral properties but different excitation and emission maxima.
Texas Red maleimide: Known for its strong fluorescence and stability, used in similar applications but with different spectral characteristics
Uniqueness
Lissamine rhodamine B C2 maleimide is unique due to its specific fluorescence emission spectrum and its ability to be excited by the 568 nm line of the Ar-Kr mixed gas laser. This makes it particularly useful in confocal laser-scanning microscopy and other fluorescence-based techniques .
Eigenschaften
Molekularformel |
C33H36N4O8S2 |
|---|---|
Molekulargewicht |
680.8 g/mol |
IUPAC-Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]benzenesulfonate |
InChI |
InChI=1S/C33H36N4O8S2/c1-5-35(6-2)22-9-12-25-28(19-22)45-29-20-23(36(7-3)8-4)10-13-26(29)33(25)27-14-11-24(21-30(27)47(42,43)44)46(40,41)34-17-18-37-31(38)15-16-32(37)39/h9-16,19-21,34H,5-8,17-18H2,1-4H3 |
InChI-Schlüssel |
DQXHXGVMMHCNQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCN5C(=O)C=CC5=O)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


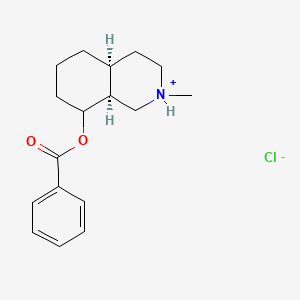

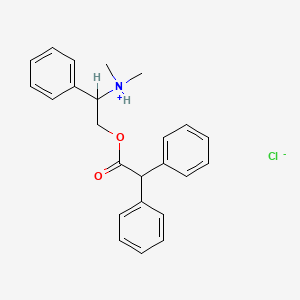
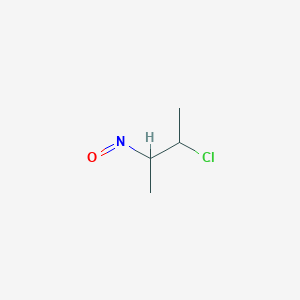

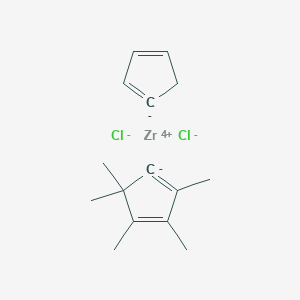
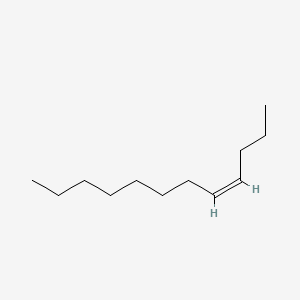
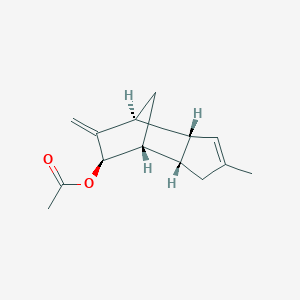
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)

